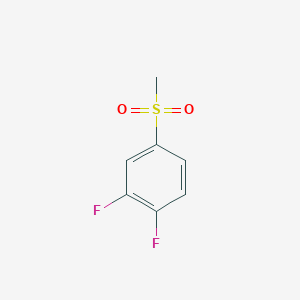

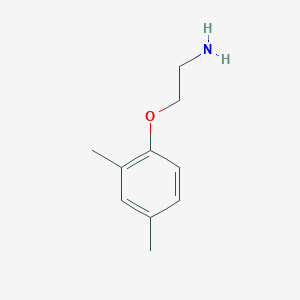

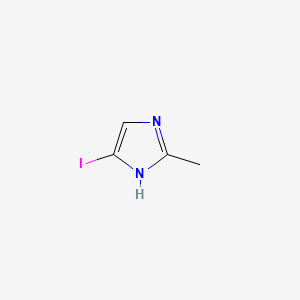

![molecular formula C12H8F3NO2S B1304245 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid CAS No. 478030-66-9](/img/structure/B1304245.png)

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 478030-66-9 . It has a molecular weight of 287.26 . The IUPAC name for this compound is 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 123-125 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Novel Compounds

A foundational aspect of the research on this compound involves the synthesis of novel thiazole compounds containing ether structures. These compounds have shown certain fungicidal activities, with specific derivatives displaying significant effects against pathogens like Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).

Antibacterial and Antifungal Studies

Further extending its applications, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized, showing good fungicidal and antivirus activities. Notably, compounds within this class have demonstrated over 50% activity against several tested fungi and have shown promising results in controlling virus proliferation (Li Fengyun et al., 2015).

Crystallography and Molecular Interactions

Research has delved into the crystal structures of related compounds, highlighting the importance of molecular interactions such as hydrogen bonds and π–π stacking in determining the properties of these molecules. This insight is crucial for designing materials with specific characteristics (Min Wu et al., 2015).

Material Science and OLED Applications

On the material science front, derivatives have been explored for their potential in organic light-emitting diodes (OLEDs). For instance, novel Ir(III) complexes ligated with benzothiazole derivatives have shown excellent photoluminescence quantum yields, making them suitable for use in high-efficiency OLEDs with minimal efficiency roll-off (Yongjing Hu et al., 2019).

Methodological Advances

The research also extends to methodological innovations, such as the use of S-Benzylisothiouronium halides as odorless, stable thiol equivalents in synthesizing benzylthio-thiazole carboxyl building blocks. This technique offers a novel approach for monitoring reactions using 19F NMR spectroscopy, demonstrating the compound's versatility in synthetic chemistry (S. Hickey et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fumes), and P280 (Wear protective gloves, protective clothing, eye protection, and face protection) .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives generally act through nucleophilic substitution reactions . The trifluoromethyl group on the benzyl ring could potentially enhance the electrophilicity of the carbon adjacent to it, facilitating nucleophilic attack .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways might be affected .

Pharmacokinetics

The compound’s boiling point is reported to be between 123-125°c , which might influence its volatility and thus its absorption and distribution.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNOMNDFRZBRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382401 |

Source

|

| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

CAS RN |

478030-66-9 |

Source

|

| Record name | 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

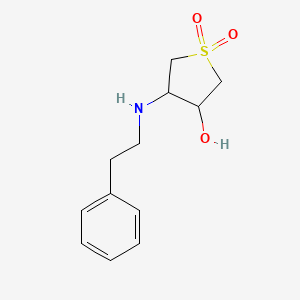

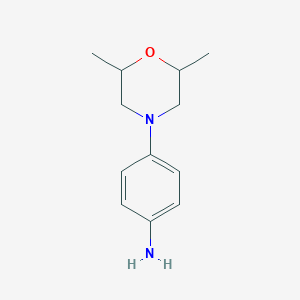

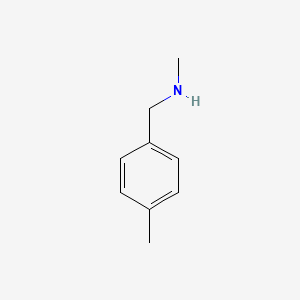

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

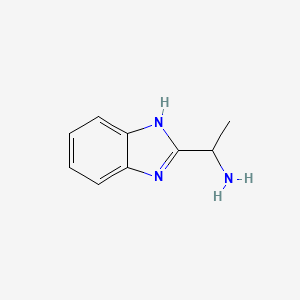

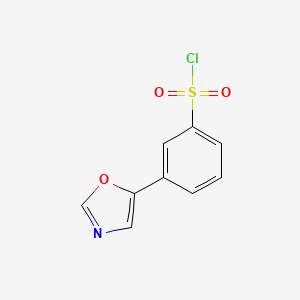

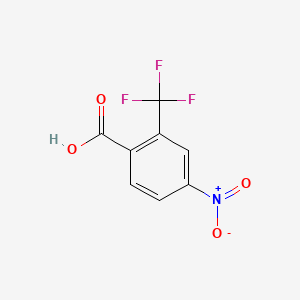

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

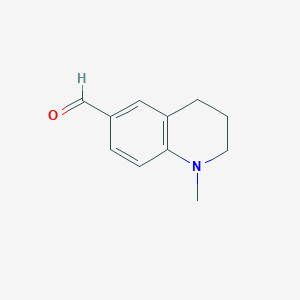

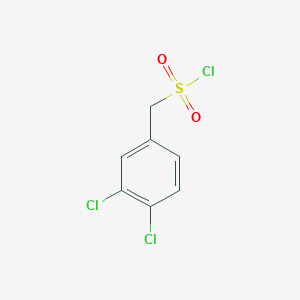

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)